molecular formula C21H27N3O2S B6026969 2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]-N-[2-(2-thienyl)ethyl]acetamide

2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]-N-[2-(2-thienyl)ethyl]acetamide

Cat. No. B6026969
M. Wt: 385.5 g/mol
InChI Key: WNYRVOZSGMFQCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]-N-[2-(2-thienyl)ethyl]acetamide is a compound that belongs to the class of piperazine derivatives. This compound has gained significant attention in scientific research due to its potential therapeutic applications. In

Mechanism of Action

The mechanism of action of 2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]-N-[2-(2-thienyl)ethyl]acetamide is not fully understood. However, it is believed to act as a modulator of the GABAergic system, which is responsible for regulating neuronal excitability in the brain. It has been shown to enhance the activity of GABA receptors, leading to increased inhibitory neurotransmission and a reduction in neuronal excitability.
Biochemical and Physiological Effects
Studies have demonstrated that this compound has a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to a reduction in anxiety and depression-like behaviors in animal models. It has also been shown to decrease the release of glutamate, a neurotransmitter that is involved in the development of neuropathic pain.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]-N-[2-(2-thienyl)ethyl]acetamide in lab experiments is its high potency and selectivity for GABA receptors. This allows for more precise manipulation of the GABAergic system in animal models. However, one limitation is that the compound has poor solubility in water, which can make it difficult to administer in experiments.

Future Directions

There are several potential future directions for research on 2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]-N-[2-(2-thienyl)ethyl]acetamide. One area of interest is its potential use in the treatment of neuropathic pain. Further studies are needed to determine the optimal dosage and administration route for this application. Additionally, research on the compound's effects on other neurotransmitter systems, such as the dopaminergic and serotonergic systems, may provide insight into its potential use in the treatment of psychiatric disorders. Finally, investigations into the compound's pharmacokinetic properties and toxicity profile are needed to assess its suitability for clinical use.

Synthesis Methods

The synthesis of 2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]-N-[2-(2-thienyl)ethyl]acetamide involves the reaction of piperazine, 3-phenylpropanoic acid, and 2-(2-thienyl)ethylamine in the presence of acetic anhydride and a catalyst such as triethylamine. The reaction occurs under reflux conditions for several hours, and the resulting product is purified using column chromatography.

Scientific Research Applications

2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]-N-[2-(2-thienyl)ethyl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, anxiolytic, and antidepressant properties in animal models. Additionally, it has been investigated for its potential use in the treatment of neuropathic pain, Parkinson's disease, and schizophrenia.

properties

IUPAC Name

2-[3-oxo-1-(3-phenylpropyl)piperazin-2-yl]-N-(2-thiophen-2-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2S/c25-20(22-11-10-18-9-5-15-27-18)16-19-21(26)23-12-14-24(19)13-4-8-17-6-2-1-3-7-17/h1-3,5-7,9,15,19H,4,8,10-14,16H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYRVOZSGMFQCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)NCCC2=CC=CS2)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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